2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
“2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” is a chemical compound. It is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14BrNO3S3. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 444.38. Other physical and chemical properties are not mentioned in the available literature.Scientific Research Applications
Photodynamic Therapy Applications
One notable application of compounds similar to 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is in the development of zinc phthalocyanine derivatives for use in photodynamic therapy. These derivatives, characterized by their benzenesulfonamide groups and high singlet oxygen quantum yield, have shown remarkable potential in cancer treatment. The synthesized compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activity
Another application found in the research involves the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which includes compounds with benzenesulfonamide structures. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Ranganatha et al., 2018).
Inhibition of Kynurenine 3-Hydroxylase
Further, compounds featuring benzenesulfonamide have been studied for their inhibitory effects on kynurenine 3-hydroxylase. This enzyme is a target in the treatment of neurological diseases because of its role in the kynurenine pathway, which is implicated in several neurodegenerative conditions. The high-affinity inhibitors identified offer a potential pathway for the investigation of the kynurenine pathway's role in neurological disorders and could lead to new therapeutic strategies (Röver et al., 1997).
Endothelin Receptor Antagonism
Also of interest is the development of novel orally active non-peptide endothelin receptor antagonists, including compounds with benzenesulfonamide groups. These antagonists have been shown to effectively lower blood pressure and offer a new approach to the treatment of cardiovascular diseases. Their pharmacokinetic properties have been investigated in animal models, demonstrating the potential for clinical application in managing conditions like hypertension (Ohashi, Nakamura, & Yoshikawa, 1999).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring the biological activities and potential applications of “2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide”.
Properties
IUPAC Name |
2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,16,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOBYPMADYUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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